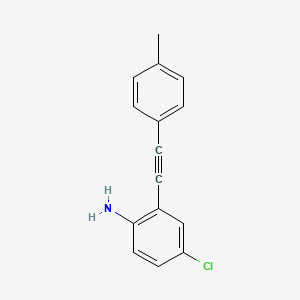
4-Chloro-2-(p-tolylethynyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(p-tolylethynyl)aniline is an organic compound with the molecular formula C15H12ClN It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a p-tolylethynyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(p-tolylethynyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and p-tolylacetylene.
Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of 4-chloroaniline with p-tolylacetylene. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an organic solvent (e.g., tetrahydrofuran) under an inert atmosphere.
Purification: The crude product is purified by column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-2-(p-tolylethynyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the p-tolylethynyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH), solvents (e.g., ethanol).
Oxidation Reactions: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone).
Reduction Reactions: Reducing agents (e.g., H2/Pd, NaBH4), solvents (e.g., ethanol).
Major Products Formed
Substitution Reactions: Substituted aniline derivatives.
Oxidation Reactions: Ketones or carboxylic acids.
Reduction Reactions: Amines.
科学研究应用
4-Chloro-2-(p-tolylethynyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4-Chloro-2-(p-tolylethynyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The p-tolylethynyl group can enhance the compound’s binding affinity to its target, while the chlorine atom may influence its reactivity and stability.
相似化合物的比较
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but with a nitro group instead of a p-tolylethynyl group.
2-(p-Tolylethynyl)aniline: Lacks the chlorine atom at the 4-position.
4-Chloroaniline: Lacks the p-tolylethynyl group.
Uniqueness
4-Chloro-2-(p-tolylethynyl)aniline is unique due to the presence of both the chlorine atom and the p-tolylethynyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
属性
分子式 |
C15H12ClN |
|---|---|
分子量 |
241.71 g/mol |
IUPAC 名称 |
4-chloro-2-[2-(4-methylphenyl)ethynyl]aniline |
InChI |
InChI=1S/C15H12ClN/c1-11-2-4-12(5-3-11)6-7-13-10-14(16)8-9-15(13)17/h2-5,8-10H,17H2,1H3 |
InChI 键 |
BRSYQTXPIQOVKG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B11761588.png)
![[Isopropyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761592.png)
![10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B11761596.png)
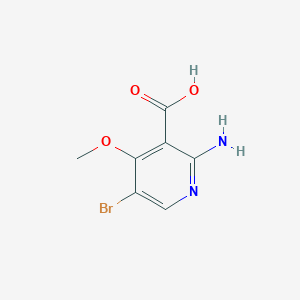

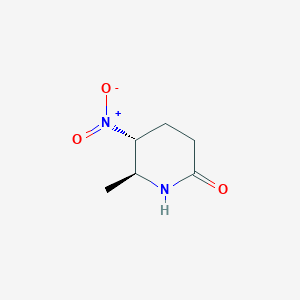

![(1r,2R,3R,4S,5S,6S,7R,8R)-8-[(S)-amino(cyano)methyl]cubane-1-carboxylic acid](/img/structure/B11761631.png)
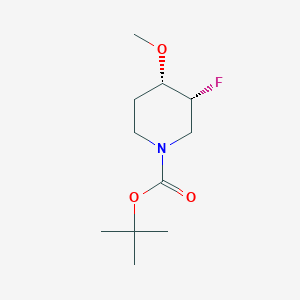
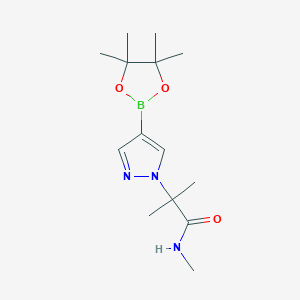
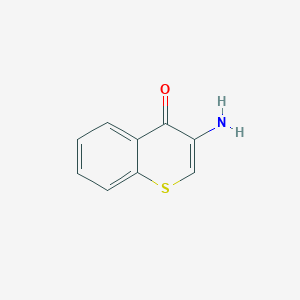
![5,7-Dihydrofuro[3,4-b]pyridin-3-ol](/img/structure/B11761651.png)

![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester](/img/structure/B11761666.png)
